molecular formula C24H25N3O4 B14126354 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide

Cat. No.: B14126354
M. Wt: 419.5 g/mol
InChI Key: MXCAHWQETXKEEN-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety linked to a pyrimidine ring

Preparation Methods

The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method enables the efficient formation of the benzofuro[3,2-d]pyrimidine core in high yields. Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include triethylamine, triphenylphosphine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C24H25N3O4/c1-15(2)26(16(3)4)20(28)14-25-21-18-12-8-9-13-19(18)31-22(21)23(29)27(24(25)30)17-10-6-5-7-11-17/h5-13,15-16H,14H2,1-4H3

InChI Key

MXCAHWQETXKEEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42

Origin of Product

United States

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